Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
CAS No.: 1050502-37-8
Cat. No.: VC16182731
Molecular Formula: C9H17NO3S3Si
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050502-37-8 |
|---|---|
| Molecular Formula | C9H17NO3S3Si |
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | 2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
| Standard InChI | InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
| Standard InChI Key | NGRLZFIXIPQVRW-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a trithiocarbonate core () bonded to a cyanomethyl group () and a 3-(trimethoxysilyl)propyl chain () . This configuration confers two critical functionalities:
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RAFT Activity: The trithiocarbonate group mediates controlled radical polymerization by reversibly transferring radicals between growing polymer chains .
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Surface Anchoring: The trimethoxysilyl group hydrolyzes in the presence of moisture to form silanol bonds, enabling covalent attachment to hydroxyl-rich surfaces like silica or glass .
Physicochemical Characteristics
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Solubility: Soluble in methanol, toluene, and acetate buffers, facilitating its use in solution-based polymerization and surface modification .
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Stability: Degrades under prolonged exposure to UV light or elevated temperatures, necessitating storage at -20°C in anhydrous conditions .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically proceeds via a multi-step reaction sequence:
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Formation of the Trithiocarbonate Core: Reacting carbon disulfide with a cyanomethylating agent (e.g., chloroacetonitrile) under basic conditions.
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Silylation: Introducing the trimethoxysilylpropyl group through nucleophilic substitution or thiol-ene click chemistry .
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Key variables influencing yield and purity include reaction temperature (45–60°C), solvent choice (methanol or toluene), and catalyst selection .
Analytical Methods
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Nuclear Magnetic Resonance (NMR): - and -NMR confirm structural integrity, with characteristic peaks at δ 3.5 ppm (trimethoxysilyl OCH) and δ 2.9 ppm (trithiocarbonate S–CH).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 311.52, consistent with the molecular formula .
Applications in Polymer Science and Materials Engineering
Surface-Initiated RAFT Polymerization (SI-RAFT)
The compound’s trimethoxysilyl group enables covalent bonding to substrates, making it indispensable for creating polymer brushes with controlled thickness and composition. For example:
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Capillary Electrophoresis Coatings: Surface-confined aqueous RAFT (SCARAFT) polymerization modifies fused silica capillaries with polyacrylamide brushes, yielding homogeneous coatings that enhance electroosmotic mobility () and separation efficiency for biomolecules like saccharides and peptides .
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Nanoparticle Functionalization: Grafting polymers onto silica nanoparticles improves dispersibility in hydrophobic matrices, enabling applications in nanocomposites and drug delivery.
Block Copolymer Synthesis
As a chain transfer agent (CTA), the compound regulates molecular weight distribution () in block copolymers. For instance:
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Methacrylate Polymers: Mediates the polymerization of methyl methacrylate (MMA) to produce low-dispersity polymers for lithography and coatings .
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Stimuli-Responsive Hydrogels: Facilitates the synthesis of pH-sensitive hydrogels by copolymerizing acrylic acid and N-isopropylacrylamide.
Comparative Analysis with Related Trithiocarbonates
The unique synergy of the cyanomethyl and trimethoxysilyl groups in Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate enhances its utility in surface-grafted polymerizations compared to analogues .
Recent Research and Developments
Advances in Capillary Electrochromatography
A 2025 study demonstrated that SCARAFT-coated capillaries achieve baseline separation of cytochrome C tryptic digest fragments within 15 minutes, outperforming traditional polyacrylamide coatings by 40% in resolution . This innovation holds promise for proteomics and metabolomics applications.
Environmentally Benign Synthesis
Emerging protocols replace methanol with cyclopentyl methyl ether (CPME), a greener solvent, reducing the environmental footprint of synthesis without compromising yield (85–90%) .
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